molecular formula C12H8BrN3 B1274679 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine CAS No. 56921-85-8

2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine

Cat. No. B1274679
CAS RN: 56921-85-8
M. Wt: 274.12 g/mol
InChI Key: MUBZZRZIBNKULO-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine is a chemical compound that belongs to the class of imidazo[1,2-a]pyrimidines, which are heterocyclic compounds containing a fused imidazole and pyrimidine ring system. This particular compound is characterized by the presence of a bromophenyl group at the 2-position of the imidazo[1,2-a]pyrimidine scaffold.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidine derivatives, including those with bromophenyl substituents, typically involves the reaction of 2-aminopyrimidines with methyl aryl ketones and halogens such as bromine . In some cases, the synthesis can be achieved through a palladium-catalyzed cascade reaction involving CO insertion and C-H bond activation . Another approach involves the solid-phase synthesis where an α-bromoketone bound to solid support reacts with 2-aminopyrimidine derivatives . Additionally, a solvent-free, triethylamine-catalyzed method has been developed for the synthesis of related compounds, which offers advantages such as high atom economy and functional group tolerance .

Molecular Structure Analysis

The molecular structure of 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine is not explicitly detailed in the provided papers. However, the general structure of imidazo[1,2-a]pyrimidine derivatives has been characterized by techniques such as 1H NMR and IR spectroscopy . These techniques are crucial for confirming the presence of the imidazo[1,2-a]pyrimidine core and the substituents attached to it.

Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine derivatives can undergo various chemical reactions depending on the substituents present. For instance, compounds with a nitropyridine group can react with triethylamine to yield different heterocyclic structures such as imidazo[1,2-a]pyridines and indoles . The presence of a bromophenyl group, as in 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine, suggests potential for further functionalization through cross-coupling reactions due to the bromine atom's reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine are not directly discussed in the provided papers. However, the properties of imidazo[1,2-a]pyrimidine derivatives generally include solid-state stability and the potential for varied solubility depending on the nature of the substituents. The presence of a bromine atom in the compound would likely increase its molecular weight and could influence its boiling and melting points, as well as its reactivity in chemical transformations .

Scientific Research Applications

  • Scientific Field : Medicinal Chemistry

    • Summary of Application : Imidazo[1,2-a]pyrimidine, which includes 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It’s also useful in material science because of its structural character .
    • Methods of Application : The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are employed for the synthesis .
    • Results or Outcomes : The wide range of applications in medicinal chemistry suggests that compounds with this scaffold have shown promising results in drug discovery .
  • Scientific Field : Antituberculosis Drug Development

    • Summary of Application : Imidazo[1,2-a]pyridine analogues, including 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine, have been studied as potential antituberculosis agents .
    • Methods of Application : The development of these compounds involves studying their structure-activity relationship, mode-of-action, and various scaffold hopping strategies .
    • Results or Outcomes : Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Scientific Field : Catalysis

    • Summary of Application : Imidazo[1,2-a]pyridine derivatives, including 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine, have been used in combination with copper (II) salts as effective catalysts for the oxidation of catechol to o-quinone .
    • Methods of Application : The kinetics of the reaction was followed by measuring the absorbance versus time with a UV-Vis spectrophotometer for one hour .
    • Results or Outcomes : The copper (II)-ligand complexes studied possess excellent catalytic activities for the oxidation of catechol to o-quinone . The complex formed between Cu(CH 3 COO) 2 and L 1 (2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde) shows the highest catalytic activity with an oxidation rate of 260.41 µmol L −1 s −1 .
  • Scientific Field : Organic Synthesis

    • Summary of Application : Imidazo[1,2-a]pyridines, including 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine, are valuable heterocyclic scaffolds in organic synthesis .
    • Methods of Application : The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
    • Results or Outcomes : This review summarizes the recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
  • Scientific Field : Agrochemicals and Dyestuff

    • Summary of Application : 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine is an important raw material and intermediate used in agrochemicals and dyestuff .
    • Methods of Application : The specific methods of application in agrochemicals and dyestuff are not detailed in the source .
    • Results or Outcomes : The specific results or outcomes in agrochemicals and dyestuff are not detailed in the source .
  • Scientific Field : Deep-Blue Emitter
    • Summary of Application : Imidazo[1,2-a]pyridine, including 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine, has been used as a deep-blue emitter .
    • Methods of Application : The specific methods of application in deep-blue emitter are not detailed in the source .
    • Results or Outcomes : The specific results or outcomes in deep-blue emitter are not detailed in the source .

Safety And Hazards

“2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302 - H315 - H318 - H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-(4-bromophenyl)imidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3/c13-10-4-2-9(3-5-10)11-8-16-7-1-6-14-12(16)15-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBZZRZIBNKULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390512
Record name 2-(4-bromophenyl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine

CAS RN

56921-85-8
Record name 2-(4-bromophenyl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
R Moszczyński-Pętkowski, J Majer… - European Journal of …, 2018 - Elsevier
New compounds containing [1,2,4]triazolo [1,5-a]pyridine (I), pyrazolo [1,5-a]pyridine (II), 1H-1,3-benzodiazole (III) and imidazo [1,2-a]pyrimidine (IV) backbones were designed and …
Number of citations: 18 www.sciencedirect.com
HYS Atif, DS Wagare, AZ Ahmed… - Rasayan J …, 2021 - rasayanjournal.co.in
In this study, we have designed a simple and highly efficient method for the synthesis of imidazo [1, 2-a] pyrimidine derivatives by the cyclo condensation of aromatic ketones with NBS …
Number of citations: 2 www.rasayanjournal.co.in
HY Saeed, M Farooqui, AN Durrani - Synthetic Communications, 2023 - Taylor & Francis
A simple and highly efficient method adopted for the synthesis of 2-Arylimidazo[1,2-a]pyrimidine-3-carbaldehyde from reaction of 2-phenylimidazo[1,2-a]pyrimidines, with (Vilsmeier–…
Number of citations: 3 www.tandfonline.com
S Kumar, DP Sahu - Arkivoc, 2008 - arkat-usa.org
A simple and expeditious aqueous phase reaction of various α-bromoketones with 2-aminopyridine, 2-aminopyrimidine, 2-aminopyrazine, and their derivatives, and 2-…
Number of citations: 22 www.arkat-usa.org
YY Xie - Synthetic communications, 2005 - Taylor & Francis
The room‐temperature ionic liquid n‐butylpyridinium tetrafluoroborate (BPyBF 4 ) is used as a recyclable alternative to classical molecular solvents in the one‐pot synthesis of 2‐…
Number of citations: 34 www.tandfonline.com
D Camargo Torres - 2014 - repositorio.uniandes.edu.co
Las imidazo[1,2-a]pirimidinas son moléculas con potenciales aplicaciones farmacológicas debido a que son análogos sintéticos de las purinas, además que pueden servir como …
Number of citations: 2 repositorio.uniandes.edu.co
MBD Arkia, L BELARBI, C BRAHAM - pmb-int.univ-temouchent.edu.dz
Ce travail a pour intérêt d’étudier la lutte contre la corrosion de l’acier dans le milieu d'acide chlorhydrique 1 M et sa protection par l'imidazopyrimidine et ses dérivées par la méthode …
Number of citations: 0 pmb-int.univ-temouchent.edu.dz

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